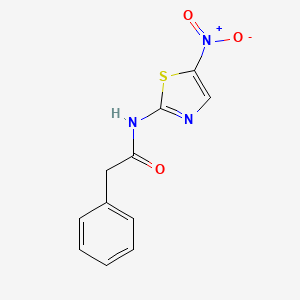![molecular formula C15H11N3O2 B14352163 2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the cyclization of acyclic semicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an ethanol/water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar biological activities.
1,3,4-Oxadiazole: Known for its broad range of chemical and biological properties.
5-Phenyl-1,3,4-oxadiazol-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
6-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H11N3O2 |
|---|---|
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
2-[(E)-(5-phenyl-1,3,4-oxadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-4-8-12(13)10-16-15-18-17-14(20-15)11-6-2-1-3-7-11/h1-10,19H/b16-10+ |
InChI-Schlüssel |
CNELERICMWZVDT-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)/N=C/C3=CC=CC=C3O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)

![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)


![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)

![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)




![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
